molecular formula C5H8 B087172 Bicyclo[2.1.0]pentane CAS No. 185-94-4

Bicyclo[2.1.0]pentane

Cat. No. B087172
CAS RN: 185-94-4
M. Wt: 68.12 g/mol
InChI Key: MHLPKAGDPWUOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.1.0]pentane, commonly known as norbornene, is a bicyclic organic compound that is widely used in various fields of science and technology. It is a colorless liquid with a pungent odor, and its chemical formula is C7H10. Norbornene is a versatile building block in the synthesis of various organic compounds, and it has found applications in the fields of pharmaceuticals, polymers, and materials science.

Scientific Research Applications

Bioisostere Applications

  • Bicyclo[1.1.1]pentanes as Bioisosteres : These compounds are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane has been developed, highlighting the utility of these structures in pharmaceutical chemistry (Hughes et al., 2019).

Functionalization Techniques

  • Selenoether and Thioether Functionalization : Bicyclo[1.1.1]pentanes have been functionalized with selenoether and thioether groups, offering a method for the preparation of these compounds from selenosulfonates/thiosulfonates and propellane (Wu et al., 2020).
  • Enantioselective C–H Functionalization : This technique provides access to chiral substituted bicyclo[1.1.1]pentanes, demonstrating that highly strained molecules can undergo direct C–H insertion (Garlets et al., 2020).

Synthesis and Stability

  • Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts : A continuous flow-enabled synthesis of these salts has been developed, demonstrating their use in metallaphotoredox cross-couplings (VanHeyst et al., 2020).
  • Radical Acylation of [1.1.1]Propellane : A method for radical acylation with aldehydes has been developed, providing easy access to bicyclo[1.1.1]pentane ketones, which is useful in drug discovery (Li et al., 2022).

Novel Applications

  • High Energy Density Materials (HEDMs) : Studies on polynitrobicyclo[1.1.1]pentanes suggest potential applications in defense due to their energetic characteristics and stability (Ghule et al., 2011).

Understanding Chemical Properties

  • Puzzling Chemistry of Bicyclo[2.1.0]pentane : Computational studies have been used to understand the unusual features of three thermal reactions of bicyclo[2.1.0]pentane, such as isomerization and cycloaddition (Carpenter, 2004).

properties

CAS RN

185-94-4

Product Name

Bicyclo[2.1.0]pentane

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

bicyclo[2.1.0]pentane

InChI

InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2

InChI Key

MHLPKAGDPWUOOT-UHFFFAOYSA-N

SMILES

C1CC2C1C2

Canonical SMILES

C1CC2C1C2

synonyms

Bicyclo[2,1,0]pentane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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